![molecular formula C35H53I2N9O16 B12397621 [3,5 Diiodo-Tyr7] Peptide T](/img/structure/B12397621.png)

[3,5 Diiodo-Tyr7] Peptide T

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

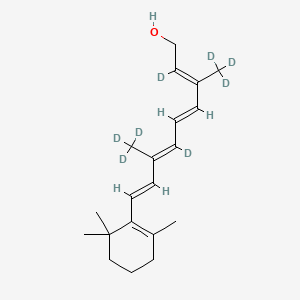

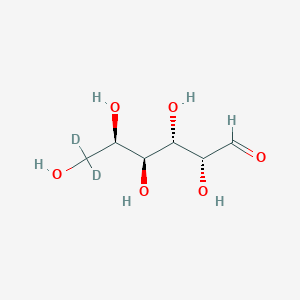

[3,5 Diiodo-Tyr7] Peptide T is a derivative of threonine, an amino acid. It is a synthetic peptide that has been modified by the addition of iodine atoms at the 3 and 5 positions of the tyrosine residue at the seventh position in the peptide sequence . This compound is primarily used in scientific research and has shown potential in various biological and chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of [3,5 Diiodo-Tyr7] Peptide T involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific steps include:

Resin Loading: The initial amino acid is attached to a resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Iodination: The tyrosine residue at the seventh position is iodinated at the 3 and 5 positions using iodine and an oxidizing agent.

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound follows similar steps as the laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product .

Types of Reactions:

Oxidation: The iodine atoms in this compound can undergo oxidation reactions, potentially altering the peptide’s structure and function.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The peptide bonds in this compound can be hydrolyzed under acidic or basic conditions, breaking the peptide into smaller fragments.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as thiols or amines.

Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products:

Oxidation: Oxidized forms of the peptide.

Substitution: Peptides with substituted functional groups.

Hydrolysis: Smaller peptide fragments or individual amino acids.

Aplicaciones Científicas De Investigación

[3,5 Diiodo-Tyr7] Peptide T has several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its potential role in modulating biological processes, such as hormone secretion and enzyme activity.

Medicine: Explored for its potential therapeutic effects, including its ability to influence muscle performance and recovery.

Industry: Utilized in the development of ergogenic supplements and other health-related products.

Mecanismo De Acción

The mechanism of action of [3,5 Diiodo-Tyr7] Peptide T involves its interaction with specific molecular targets in the body. The iodinated tyrosine residue may influence the peptide’s binding affinity to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can affect anabolic hormone secretion and muscle metabolism .

Comparación Con Compuestos Similares

[3,5 Diiodo-Tyr7] Peptide S: Another iodinated peptide with similar structural modifications.

[3,5 Diiodo-Tyr7] Peptide R: A related peptide with different amino acid sequences but similar iodination patterns.

Uniqueness: [3,5 Diiodo-Tyr7] Peptide T is unique due to its specific sequence and iodination pattern, which confer distinct biological and chemical properties. Its ability to modulate hormone secretion and muscle performance sets it apart from other similar compounds .

Propiedades

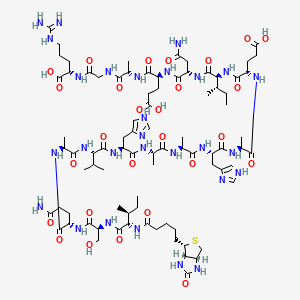

Fórmula molecular |

C35H53I2N9O16 |

|---|---|

Peso molecular |

1109.7 g/mol |

Nombre IUPAC |

(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C35H53I2N9O16/c1-11(38)28(54)42-21(10-47)31(57)43-24(13(3)49)33(59)45-25(14(4)50)34(60)44-23(12(2)48)32(58)41-20(9-22(39)52)29(55)40-19(30(56)46-26(15(5)51)35(61)62)8-16-6-17(36)27(53)18(37)7-16/h6-7,11-15,19-21,23-26,47-51,53H,8-10,38H2,1-5H3,(H2,39,52)(H,40,55)(H,41,58)(H,42,54)(H,43,57)(H,44,60)(H,45,59)(H,46,56)(H,61,62)/t11-,12+,13+,14+,15+,19-,20-,21-,23-,24-,25-,26-/m0/s1 |

Clave InChI |

BZEMHZCBNZMGFO-JKCKAFQXSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O |

SMILES canónico |

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z,5E)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-3-ethyl-5-(3-methyl-1,3-thiazolidin-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B12397607.png)

![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397615.png)